molecular formula C₁₆H₃₂ClNO₅ B1144429 (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester CAS No. 1058635-94-1

(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester

Cat. No.: B1144429
CAS No.: 1058635-94-1
M. Wt: 353.88
InChI Key:
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Description

(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This esterified form is often used in research to study metabolic processes and the role of carnitine derivatives in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester typically involves the esterification of (2R)-3-Hydroxyisovaleroyl Carnitine with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the reactants in an appropriate solvent such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts that are reusable and environmentally friendly is also a focus to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide are common.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to investigate the role of carnitine derivatives in cellular metabolism, particularly in the transport of fatty acids into mitochondria.

Medicine

In medicine, this compound is studied for its potential therapeutic effects in metabolic disorders and its role in enhancing mitochondrial function.

Industry

In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals that aim to improve metabolic health.

Mechanism of Action

The mechanism of action of (2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial membrane transport proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-Hydroxyisovaleroyl Carnitine
  • L-Carnitine
  • Acetyl-L-Carnitine
  • Propionyl-L-Carnitine

Uniqueness

(2R)-3-Hydroxyisovaleroyl Carnitine tert-Butyl Ester is unique due to its esterified form, which enhances its stability and bioavailability compared to its non-esterified counterparts. This makes it particularly useful in research and therapeutic applications where enhanced stability is required.

Properties

CAS No.

1058635-94-1

Molecular Formula

C₁₆H₃₂ClNO₅

Molecular Weight

353.88

Synonyms

(2R)-4-(1,1-Dimethylethoxy)-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride

Origin of Product

United States

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